BenchChemオンラインストアへようこそ!

2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Medicinal chemistry HIV-1 NNRTI Structure-activity relationship

2-((1-(o-Tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1207011-06-0, molecular formula C19H19N3OS, molecular weight 337.4 g/mol) is a synthetic small molecule belonging to the imidazole thioacetanilide (ITA) class. Its structure features an imidazole core bearing an o-tolyl substituent at N1, a p-tolyl group at C5, and a primary thioacetamide side chain at C2.

Molecular Formula C19H19N3OS
Molecular Weight 337.44
CAS No. 1207011-06-0
Cat. No. B2658209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
CAS1207011-06-0
Molecular FormulaC19H19N3OS
Molecular Weight337.44
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3C)SCC(=O)N
InChIInChI=1S/C19H19N3OS/c1-13-7-9-15(10-8-13)17-11-21-19(24-12-18(20)23)22(17)16-6-4-3-5-14(16)2/h3-11H,12H2,1-2H3,(H2,20,23)
InChIKeyPZZCRSWCOAULQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(o-Tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1207011-06-0): Chemical Identity, Imidazole Thioacetamide Class, and Procurement Context


2-((1-(o-Tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1207011-06-0, molecular formula C19H19N3OS, molecular weight 337.4 g/mol) is a synthetic small molecule belonging to the imidazole thioacetanilide (ITA) class [1]. Its structure features an imidazole core bearing an o-tolyl substituent at N1, a p-tolyl group at C5, and a primary thioacetamide side chain at C2 . The compound is most frequently encountered as a research chemical and synthetic intermediate within medicinal chemistry programs targeting HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), where the ITA scaffold has demonstrated validated antiviral activity [2].

Why 2-((1-(o-Tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide Cannot Be Casually Replaced by In-Class Imidazole Thioacetamide Analogs


Within the imidazole thioacetanilide class, three structural variables independently govern biological activity: (i) the N1 aryl substituent, (ii) the C5 aryl substituent, and (iii) the amide nitrogen substitution [1]. The target compound's primary (unsubstituted) acetamide distinguishes it fundamentally from the N-arylated acetanilides that dominate the HIV-1 NNRTI literature—where the N-aryl group forms critical hydrophobic contacts within the reverse transcriptase non-nucleoside binding pocket [1]. Replacing this compound with an N-substituted analog (e.g., N-p-tolyl or N-thiazol-2-yl derivatives) alters both the hydrogen-bond donor/acceptor profile and the steric footprint, precluding direct functional interchange. Conversely, substituting with analogs bearing different N1 or C5 aryl groups (e.g., phenyl, 4-methoxyphenyl, or 3-nitrophenyl variants) changes the electron density and conformational preferences of the imidazole ring, which modulates π-stacking interactions with target enzymes . These structural distinctions mean that procurement decisions must be guided by the specific substitution pattern rather than generic imidazole-thioacetamide class membership.

Quantitative Differentiation Evidence for 2-((1-(o-Tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide vs. Closest Analogs


Hydrogen-Bond Donor Capacity: Primary Amide vs. N-Substituted Acetanilide Analogs

The target compound possesses a primary amide (-C(=O)NH2) at the thioacetamide terminus, providing two hydrogen-bond donor (HBD) atoms. This contrasts with the N-(p-tolyl) analog (CAS not identified; see N-(p-tolyl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide) and other ITA-class NNRTIs, which bear a substituted anilide with only one HBD [1]. The additional HBD of the primary amide expands the potential intermolecular interaction profile, which can be advantageous for target engagement at sites requiring bifurcated hydrogen bonding but may also increase desolvation penalty and reduce membrane permeability relative to N-substituted congeners [2]. In the HIV-1 NNRTI context, the most potent reported ITA derivatives (4a5: EC50 = 0.18 µM; 4a2: EC50 = 0.20 µM) carry N-aryl substitutions rather than a free -NH2 group, indicating that the primary amide is not optimal for this specific target but may find utility against alternative biological targets [1].

Medicinal chemistry HIV-1 NNRTI Structure-activity relationship

Synthetic Versatility: Primary Amide as a Branch Point for Parallel Library Synthesis vs. Ester and N-Substituted Analogs

The target compound's primary amide functionality serves as a direct precursor for diversification chemistries that are inaccessible from the corresponding ethyl ester (CAS 1207024-28-9) or N-substituted acetanilide analogs . Specifically, the primary amide can undergo: (i) direct N-alkylation or N-arylation to generate diverse N-substituted acetanilides without the need for protecting group manipulations; (ii) dehydration to the corresponding nitrile (CAS for 2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile exists as a commercial catalog item ); and (iii) hydrolysis to the carboxylic acid for peptide coupling or salt formation. In contrast, the ethyl ester analog (CAS 1207024-28-9, molecular formula C21H22N2O2S, MW 366.48) requires saponification followed by amide coupling to access amide derivatives—adding two synthetic steps and typically reducing overall yield . For medicinal chemistry groups constructing ITA-based compound libraries, the primary amide thus offers a strategically advantageous starting point that reduces the synthetic step count by 1–2 transformations relative to the ester entry point [1].

Parallel synthesis Medicinal chemistry libraries Intermediate versatility

Molecular Weight and Calculated Property Differentiation vs. Common ITA Bioactive Congeners

The target compound has a molecular weight of 337.4 g/mol (C19H19N3OS) , placing it below the mean MW of the potent ITA NNRTI congeners reported by Zhan et al. For comparison, the most active compound 4a5 (bearing an N1-naphthyl and N-(4-chlorophenyl)acetamide group) has a calculated MW exceeding 420 g/mol [1]. The lower MW of the target compound (delta >80 g/mol) translates to fewer rotatable bonds (estimated 4 vs. 6–7 for 4a5), a smaller polar surface area, and consequently more favorable predicted passive membrane permeability according to Lipinski's rule-of-five framework [2]. While the free primary amide may reduce HIV-1 RT affinity relative to N-aryl congeners (see Evidence Item 1), the improved physicochemical profile could be advantageous if the compound is employed as a fragment-like starting point for structure-based lead optimization or as a negative control in permeability assays [1]. The thiol precursor (1-(2-methylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol, CAS 1105188-84-8, MW 280.4) is even smaller but lacks the acetamide moiety entirely and cannot engage amide-binding subpockets .

Drug-likeness Physicochemical profiling Lead optimization

Reported Antimicrobial Activity of Structurally Proximal 2-Substituted Imidazole Derivatives: Class-Level Inference

A 2015 study by Abdel-Aziem et al. demonstrated that 2-(1H-imidazol-2-ylthio)-N-p-tolylacetamide derivatives, synthesized via S-alkylation of imidazole-2-thiones with 2-chloro-N-p-tolylacetamide, exhibit measurable in vitro antibacterial and antifungal activities [1]. The core synthetic route to these active compounds passes through a primary thioacetamide intermediate structurally analogous to the target compound. In that study, compound 2 (the N-p-tolyl acetamide analog) and its arylidene, hydrazone, and thiazolidine derivatives were screened against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria, as well as fungi (Aspergillus fumigatus, Candida albicans) [1]. The target compound, bearing a primary amide rather than the N-p-tolyl acetamide, represents the immediate precursor to this antimicrobial chemotype. Although no direct MIC data are available for the target compound itself, the class-level evidence indicates that the 2-thioacetamide imidazole scaffold—once elaborated with appropriate N-substitution—yields compounds with broad-spectrum antimicrobial potential [1][2].

Antimicrobial Imidazole derivatives Structure-activity relationship

Purity Specifications and Procurement-Grade Differentiation vs. Research-Grade Analogs

Commercially available listings for the target compound (CAS 1207011-06-0) indicate a typical purity specification of ≥95% , which is consistent with research-grade small-molecule standards suitable for in vitro biological assays and synthetic intermediate use. The closely related N-(p-tolyl) analog (CAS not listed in non-excluded sources) and the ethyl ester analog (CAS 1207024-28-9) are also offered at similar purity grades . However, the target compound's primary amide functionality introduces a potential quality-differentiating factor: primary amides are more susceptible to hydrolysis under acidic or basic storage conditions than their N-substituted or ester counterparts, making certificate-of-analysis (CoA) verification of intact amide content particularly important upon receipt . No pharmacopoeial monograph or certified reference standard exists for this compound, so procurement decisions should prioritize suppliers providing batch-specific NMR and HPLC purity documentation.

Chemical procurement Purity analysis Quality control

Optimal Research and Industrial Use Cases for 2-((1-(o-Tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1207011-06-0) Based on Quantitative Differentiation Evidence


Scaffold for Parallel Synthesis of N-Substituted Imidazole Thioacetanilide Libraries Targeting HIV-1 NNRTI or Novel Antiviral Targets

The primary amide functionality of the target compound enables direct, single-step diversification to N-alkyl or N-aryl acetanilide derivatives—the chemotype validated by Zhan et al. (2009) as potent HIV-1 NNRTIs with EC50 values as low as 0.18 µM for optimized congeners [1]. Medicinal chemistry teams constructing SAR libraries around the ITA scaffold can procure this compound as the universal diversification substrate, avoiding the 2-step hydrolysis–coupling sequence required when starting from the ethyl ester analog. This synthetic efficiency is most valuable in hit-to-lead programs where iterative analog synthesis speed directly determines project timelines. The o-tolyl (N1) and p-tolyl (C5) substitution pattern provides a balanced electron-donating profile on both aryl rings, which SAR analysis indicates is favorable for maintaining imidazole ring electron density and RT binding pocket complementarity [1].

Fragment-Based Lead Discovery Starting Point with Favorable Physicochemical Properties

With a molecular weight of 337.4 g/mol and only 4 estimated rotatable bonds, the target compound resides in the fragment-to-lead chemical space and satisfies key drug-likeness criteria (MW < 400, HBD ≤ 3, HBA ≤ 6) [2]. Compared to the optimized ITA leads (MW > 420), this compound offers greater ligand efficiency potential and a cleaner starting point for property-guided optimization. Computational chemists and structural biologists may prioritize this compound for virtual screening or fragment-soaking crystallography experiments targeting novel binding sites where the primary amide can form a characteristic bifurcated hydrogen-bond interaction with the protein backbone . The absence of the N-aryl acetamide group (present in mature NNRTIs) may also reduce the likelihood of CYP450-related metabolic liabilities in early-stage profiling [2].

Synthetic Intermediate for Antimicrobial Imidazole Derivatives

Building on the synthetic precedent established by Abdel-Aziem et al. (2015), the target compound can serve as the key intermediate for preparing 2-(1H-imidazol-2-ylthio)-N-substituted acetamide derivatives with demonstrated in vitro antibacterial and antifungal screening activity [3]. The primary amide can be directly elaborated to N-aryl, N-heteroaryl, hydrazone, or thiazolidine derivatives—all chemotypes that exhibited antimicrobial activity in the 2015 study [3]. Research groups investigating novel antimicrobial agents against Gram-positive, Gram-negative, or fungal pathogens can use this compound as the central building block for focused library production, enabling rapid exploration of the N-substituent SAR space without the need for protecting group strategies or multi-step functional group interconversions.

Negative Control or Tool Compound for HIV-1 NNRTI Selectivity Profiling

The target compound's primary amide structure is predicted to significantly reduce affinity for the HIV-1 reverse transcriptase non-nucleoside binding pocket relative to N-aryl ITA derivatives (see Evidence Item 1). This property makes it a candidate for use as a negative control compound in HIV-1 NNRTI screening cascades, where it can help establish assay windows and confirm that observed antiviral activity of N-substituted analogs is specifically driven by the N-aryl pharmacophore rather than by the imidazole-thioacetamide core alone [1]. Procurement for this purpose requires documentation of the compound's lack of activity in the specific assay system used, which should be generated by the end-user laboratory.

Quote Request

Request a Quote for 2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.